Benzenemethanaminium, N,N,N-tripropyl-
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Overview
Description
Benzenemethanaminium, N,N,N-tripropyl- is a chemical compound with the molecular formula C16H28N+. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, N,N,N-tripropyl- typically involves the reaction of benzenemethanamine with propyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in benzenemethanamine attacks the carbon atom in the propyl halide, resulting in the formation of the quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of Benzenemethanaminium, N,N,N-tripropyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanaminium, N,N,N-tripropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, hydroxides, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of new quaternary ammonium compounds with different substituents.
Scientific Research Applications
Benzenemethanaminium, N,N,N-tripropyl- has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanaminium, N,N,N-tripropyl- involves its interaction with molecular targets such as cell membranes and proteins. The positively charged nitrogen atom allows the compound to bind to negatively charged sites on biological molecules, affecting their structure and function. This interaction can lead to changes in membrane permeability, enzyme activity, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanaminium, N,N,N-trimethyl-
- Benzenemethanaminium, N,N,N-triethyl-
- Benzenemethanaminium, N,N,N-tripentyl-
Uniqueness
Benzenemethanaminium, N,N,N-tripropyl- is unique due to its specific alkyl chain length, which influences its chemical and physical properties. The propyl groups provide a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields .
Properties
IUPAC Name |
benzyl(tripropyl)azanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N/c1-4-12-17(13-5-2,14-6-3)15-16-10-8-7-9-11-16/h7-11H,4-6,12-15H2,1-3H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCDCNCWUHICFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328135 |
Source
|
Record name | Benzenemethanaminium, N,N,N-tripropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.40 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100783-71-9 |
Source
|
Record name | Benzenemethanaminium, N,N,N-tripropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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